TGX-155

Description

Structure

3D Structure

Propriétés

IUPAC Name |

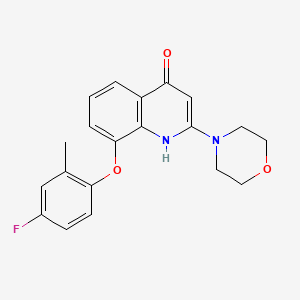

8-(4-fluoro-2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-13-11-14(21)5-6-17(13)26-18-4-2-3-15-16(24)12-19(22-20(15)18)23-7-9-25-10-8-23/h2-6,11-12H,7-10H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTZVNFKDPBYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587866 | |

| Record name | 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351071-90-4 | |

| Record name | 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TGX-155: A Deep Dive into its Mechanism of Action as a Selective PI3Kβ Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of TGX-155, a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI3K pathway.

Core Mechanism of Action: Selective Inhibition of PI3Kβ

This compound exerts its biological effects through the highly selective inhibition of the p110β catalytic subunit of the Class I PI3K family. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of various diseases, including cancer and thrombosis.

The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells. This compound's selectivity for the β isoform allows for targeted intervention in pathological processes where PI3Kβ plays a crucial role, potentially minimizing off-target effects associated with pan-PI3K inhibition.

Downstream Signaling Cascade

By inhibiting PI3Kβ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of Akt phosphorylation is a key downstream consequence of this compound activity. This, in turn, modulates the activity of a multitude of downstream targets of Akt, ultimately impacting cell survival, proliferation, and other vital cellular functions.

Quantitative Analysis of PI3K Isoform Selectivity

The selectivity of this compound for PI3Kβ over other Class I isoforms is a key feature of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four Class I PI3K isoforms.

| PI3K Isoform | IC50 (nM) |

| p110α | >1000 |

| p110β | 72[1] |

| p110γ | >1000 |

| p110δ | >1000 |

Data represents a compilation from available literature and may vary depending on the specific assay conditions.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol outlines a method for determining the in vitro potency of this compound against purified PI3K isoforms.

Objective: To quantify the enzymatic inhibition of PI3K isoforms by this compound.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

Stop solution (e.g., 1 N HCl)

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a reaction tube, combine the recombinant PI3K enzyme, PIP2 substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding the stop solution.

-

Extract the radiolabeled PIP3 product using an appropriate method (e.g., chloroform/methanol extraction followed by thin-layer chromatography).

-

Quantify the amount of ³²P-labeled PIP3 using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Akt Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Objective: To determine the cellular potency of this compound by quantifying the inhibition of Akt phosphorylation.

Materials:

-

Cell line with an active PI3K pathway (e.g., PTEN-null cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment and reagents

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-Akt (Ser473).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Quantify the band intensities and calculate the percentage of inhibition of Akt phosphorylation to determine the cellular IC50 value.

In Vivo Efficacy

Antithrombotic Activity in a Rabbit Model of Arterial Thrombosis

The potential of this compound as an antithrombotic agent has been evaluated in a rabbit model of carotid artery injury. In this model, intravenous administration of this compound was shown to significantly improve cyclic flow reductions (CFRs) in a dose-dependent manner, indicating a reduction in thrombus formation.[1]

Experimental Model:

-

Animal: New Zealand White rabbits.

-

Thrombosis Induction: Anesthetized rabbits undergo surgical exposure of a carotid artery. Thrombosis is induced by creating an endothelial injury, for example, by using a Fogarty catheter or applying ferric chloride.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Endpoint Measurement: Arterial blood flow is monitored to assess the frequency and severity of cyclic flow reductions, which are indicative of thrombus formation and dislodgement.

Conclusion

This compound is a potent and selective inhibitor of the PI3Kβ isoform. Its mechanism of action, centered on the blockade of the PI3Kβ/Akt signaling pathway, has shown promise in preclinical models of thrombosis. Further research is warranted to fully elucidate its therapeutic potential in various disease contexts, including cancer, where the PI3K pathway is frequently dysregulated. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on the next generation of PI3K-targeted therapies.

References

An In-Depth Technical Guide to the PI3Kβ Selectivity of TGX-155

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155 is a potent and selective small molecule inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The Class I PI3Ks, comprising α, β, γ, and δ isoforms, are key components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various diseases, including cancer and thrombosis. The isoform-selective inhibition of PI3K is a critical strategy in drug development to achieve targeted therapeutic effects while minimizing off-target toxicities. This technical guide provides a comprehensive overview of the PI3Kβ selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

| Target | Assay Type | Cell Line | IC50 (nM) |

| PI3Kβ | Cellular | PC-3 (human prostate cancer) | 72 |

Table 1: Cellular IC50 of this compound against PI3Kβ. This value represents the concentration of this compound required to inhibit 50% of PI3Kβ activity in a cellular context.

To provide a clearer picture of the selectivity profile characteristic of this class of inhibitors, we can examine the data for the closely related and well-characterized compound, TGX-221, which shares a similar core structure with this compound and is also a potent PI3Kβ inhibitor.

| Target Isoform | TGX-221 IC50 (nM) |

| PI3Kβ | 5 |

| PI3Kδ | 100 |

| PI3Kγ | >10,000 |

| PI3Kα | >10,000 |

Table 2: Biochemical IC50 values for the related compound TGX-221 against Class I PI3K isoforms. This data illustrates the significant selectivity for the β isoform over the α and γ isoforms, with moderate selectivity over the δ isoform.

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro kinase assay used to assess the potency of PI3K inhibitors.

In Vitro PI3K Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the PI3K-catalyzed phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2). The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

This compound (or other test inhibitors)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

384-well white assay plates

-

Multichannel pipettes and reagent reservoirs

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM). A DMSO-only control is included.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Prepare a master mix containing the specific PI3K isoform and PIP2 substrate in Kinase Assay Buffer.

-

Add 5 µL of the kinase/substrate master mix to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in Kinase Assay Buffer at a concentration close to the Km for the specific PI3K isoform.

-

Add 2.5 µL of the ATP solution to each well to start the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination of Kinase Reaction and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Luminescence Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin to generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.

-

Mandatory Visualization

PI3K/Akt Signaling Pathway with this compound Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PI3Kβ.

Experimental Workflow for Determining this compound Selectivity

Caption: Workflow for assessing the isoform selectivity of this compound.

Conclusion

This compound is a valuable research tool for investigating the specific roles of PI3Kβ in cellular signaling and disease pathogenesis. Its high selectivity for the β isoform, as demonstrated through cellular and biochemical assays, allows for the targeted interrogation of this key signaling node. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and other PI3K inhibitors. The continued development and characterization of isoform-selective inhibitors like this compound are crucial for advancing our understanding of PI3K biology and for the development of novel, targeted therapeutics.

Unraveling the Downstream Signaling Cascade of TGX-155: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the downstream signaling effects of this compound, focusing on its mechanism of action and its impact on key cellular processes. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes complex signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction to this compound and PI3Kβ

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in regulating a multitude of cellular functions, including cell growth, proliferation, survival, and motility. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While p110α is frequently mutated in cancer, the p110β isoform is ubiquitously expressed and has been shown to be particularly important in tumors with loss of the tumor suppressor PTEN.

This compound is a small molecule inhibitor that exhibits high selectivity for the p110β isoform. This selectivity offers a therapeutic window to target PI3Kβ-dependent signaling pathways while potentially minimizing off-target effects associated with pan-PI3K inhibitors. Understanding the specific downstream consequences of this compound-mediated PI3Kβ inhibition is crucial for elucidating its therapeutic potential and identifying responsive patient populations.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the p110β catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane is the initiating event that leads to the downstream signaling effects of this compound.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms and its effect on a key downstream signaling event.

| Table 1: In Vitro IC50 Values of this compound against PI3K Isoforms | |

| PI3K Isoform | IC50 (nM) |

| p110β | 72 |

| p110δ | >10000 |

| p110α | Not specified |

| p110γ | Not specified |

Data sourced from chemiluminescence assays.

| Table 2: Cellular Inhibitory Activity of this compound | |

| Cell Line | Assay |

| PTEN-deficient human PC3 cells | Inhibition of LPA-induced Akt phosphorylation (Ser473) |

Downstream Signaling Pathways Modulated by this compound

The inhibition of PI3Kβ by this compound instigates a cascade of downstream effects, primarily through the modulation of the Akt signaling pathway and other key cellular regulators.

The PI3Kβ/Akt/mTOR Pathway

The most well-characterized downstream effector of PI3Kβ is the serine/threonine kinase Akt (also known as Protein Kinase B). Reduced PIP3 levels prevent the recruitment of Akt and its upstream activator, PDK1, to the plasma membrane, thereby inhibiting Akt phosphorylation and activation.

Activated Akt phosphorylates a wide array of downstream substrates, leading to:

-

Increased Cell Survival: Through phosphorylation and inhibition of pro-apoptotic proteins like Bad and the FOXO family of transcription factors.

-

Enhanced Cell Proliferation and Growth: Via activation of the mammalian target of rapamycin (mTOR) pathway, which in turn promotes protein synthesis and cell growth. Akt also phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), a key regulator of cell cycle progression.

-

Regulation of Cell Cycle: By phosphorylating and inhibiting the cyclin-dependent kinase inhibitor p21Cip/WAF1.

By inhibiting PI3Kβ, this compound effectively dampens these pro-survival and pro-proliferative signals.

Regulation of DNA Replication

Recent studies have unveiled a more nuanced role for PI3Kβ in the nucleus, where it is involved in the regulation of DNA replication. PI3Kβ has been shown to associate with Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication machinery. This interaction appears to be, at least in part, kinase-independent. However, the kinase activity of PI3Kβ is also implicated in regulating the nuclear activation of Akt during the S phase, which in turn can influence the phosphorylation of p21Cip/WAF1, a negative regulator of PCNA. Therefore, this compound may impact DNA replication through both kinase-dependent and -independent mechanisms of PI3Kβ.

Involvement in Cell Migration and Invasion

PI3Kβ has been implicated in the regulation of cell migration and invasion, particularly through its role in β-1 integrin signaling and the formation of invadopodia. Invadopodia are actin-rich protrusions that degrade the extracellular matrix, facilitating cancer cell invasion. Inhibition of PI3Kβ has been shown to impair the maturation of invadopodia. This compound may therefore have anti-metastatic properties by disrupting these processes.

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol details the methodology for assessing the effect of this compound on Akt phosphorylation in a cell-based assay.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

In Vitro PI3Kβ Kinase Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on the enzymatic activity of PI3Kβ.

Materials:

-

Recombinant active PI3Kβ

-

This compound

-

Kinase assay buffer

-

PIP2 substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Prepare Reagents: Dilute recombinant PI3Kβ, PIP2 substrate, and ATP in kinase assay buffer. Prepare serial dilutions of this compound.

-

Kinase Reaction: In a 96-well plate, combine the recombinant PI3Kβ enzyme with the various concentrations of this compound and pre-incubate briefly.

-

Initiate Reaction: Add the PIP2 substrate and ATP to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light.

-

Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the PI3Kβ activity.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that selectively targets the p110β isoform of PI3K. Its primary downstream effect is the inhibition of the Akt/mTOR signaling pathway, which is a critical driver of cell survival and proliferation in many cancers. Furthermore, emerging evidence points to a role for PI3Kβ in the regulation of DNA replication and cell invasion, suggesting that this compound may have a broader anti-cancer activity profile. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the nuanced downstream effects of this compound and to explore its full therapeutic potential. A thorough understanding of the signaling consequences of PI3Kβ inhibition will be instrumental in the rational design of clinical trials and the identification of patients most likely to benefit from this targeted therapy.

TGX-155: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Its development has been a subject of significant interest within the fields of thrombosis and oncology due to the critical role of PI3Kβ in various cellular processes, including platelet activation and tumor cell survival. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this important research compound.

Discovery and Rationale

The discovery of this compound emerged from research efforts focused on identifying isoform-selective PI3K inhibitors. The PI3K family of lipid kinases plays a crucial role in the PI3K/Akt signaling pathway, which is implicated in a wide range of cellular functions, including cell growth, proliferation, survival, and motility. Deregulation of this pathway is a hallmark of many human cancers and is also central to the process of platelet activation and thrombosis.

The rationale for developing a PI3Kβ-selective inhibitor stems from the distinct roles of the different Class I PI3K isoforms (α, β, γ, and δ). While PI3Kα is frequently mutated in cancer and is a key mediator of insulin signaling, PI3Kβ is particularly important in signaling downstream of G-protein coupled receptors (GPCRs), which are critical for platelet activation. Therefore, a selective PI3Kβ inhibitor was hypothesized to offer a therapeutic advantage by targeting thrombosis with a potentially lower risk of the metabolic side effects associated with pan-PI3K or PI3Kα inhibition. The development of this compound and similar aminopyrimidine-based inhibitors was guided by structure-based design strategies to achieve high potency and selectivity for PI3Kβ.[1]

Synthesis

The chemical synthesis of this compound, with the IUPAC name 8-(4-Fluoro-2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one, involves a multi-step process centered around the construction of the quinolin-4-one core. While a specific, detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the general synthetic strategy for this class of compounds can be outlined based on established organic chemistry principles for the synthesis of quinoline derivatives.

A plausible synthetic route involves the initial synthesis of a substituted 2-morpholinoquinolin-4-ol intermediate. This can be followed by a chlorination step using a reagent like phosphorus oxychloride to yield a 4-chloro-2-morpholinoquinoline. The final key step is a nucleophilic aromatic substitution reaction where the chlorine at the 4-position is displaced by the corresponding aniline derivative to introduce the desired side chain.[1] The synthesis of related 2-morpholino-4-anilinoquinoline derivatives has been reported, providing a framework for the synthesis of this compound.[1]

General Synthetic Scheme:

Caption: General synthetic workflow for this compound.

Biological Activity and Selectivity

This compound is a highly selective inhibitor of PI3Kβ. This selectivity is crucial for its potential therapeutic applications, as it minimizes off-target effects that can arise from the inhibition of other PI3K isoforms. The inhibitory activity of this compound has been quantified against various PI3K isoforms, and the data clearly demonstrate its preference for the β isoform.

| Target | IC50 (nM) | Cell Line / System | Assay Method |

| PI3Kβ | 72 | PC-3 (human prostate cancer) | Inhibition of PI3Kβ-mediated Akt phosphorylation at Ser473, measured by chemiluminescence assay.[2] |

| PI3Kα | >10,000 | Sf9 (insect cells) | Inhibition of N-terminus poly-His tagged human PI3Kα expressed in baculovirus-infected Sf9 cells. |

| PI3Kγ | ND | - | - |

| PI3Kδ | ND | - | - |

| ND: Not Determined from the available search results. |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its biological effects by directly inhibiting the catalytic activity of the p110β subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

By blocking the production of PIP3, this compound effectively prevents the activation of Akt. This has significant downstream consequences, as Akt is a central node in a complex signaling network that regulates numerous cellular processes. In the context of its antithrombotic potential, the inhibition of PI3Kβ by this compound is particularly relevant in platelets, where this isoform is a key mediator of signaling downstream of GPCRs activated by agonists such as ADP and thrombin. Inhibition of PI3Kβ in platelets leads to reduced Akt activation, which in turn attenuates downstream signaling events that are essential for platelet aggregation and thrombus formation.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

PI3Kβ Inhibition Assay (Chemiluminescence-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3Kβ by measuring the phosphorylation of its downstream target, Akt.

Materials:

-

PC-3 cells (PTEN-deficient, expressing high levels of active PI3Kβ)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound

-

Primary antibody: Rabbit anti-phospho-Akt (Ser473)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Luminometer or CCD-based imaging system

Procedure:

-

Cell Culture and Treatment: Culture PC-3 cells in appropriate media. Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified time (e.g., 2 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Detection and Analysis: Detect the chemiluminescent signal using a luminometer or imaging system. Quantify the band intensities and normalize to a loading control (e.g., total Akt or GAPDH). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines a method to assess the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists (e.g., ADP, collagen, thrombin).

-

This compound

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Assay Setup: Adjust the platelet count in the PRP if necessary. Use PPP to set the 100% aggregation baseline in the aggregometer.

-

Inhibition Assay:

-

Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to the PRP in the aggregometer cuvette.

-

-

Data Acquisition and Analysis: Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission. Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of PI3Kβ. Its high selectivity makes it a more precise probe compared to pan-PI3K inhibitors. The data summarized in this guide highlight its potent inhibitory activity against PI3Kβ and its functional consequences on the PI3K/Akt signaling pathway. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound in thrombosis, cancer, and other diseases where PI3Kβ signaling is dysregulated. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

TGX-155: A PI3Kβ Inhibitor's Role in Modulating Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). This guide delves into the core mechanisms by which this compound influences cell proliferation, primarily through its targeted disruption of the PI3K/Akt signaling pathway. The efficacy of this compound is particularly pronounced in cancer cells with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN), a common characteristic in various malignancies, including glioblastoma and prostate cancer. This document provides a comprehensive overview of the quantitative effects of this compound and its closely related analog, TGX-221, on cancer cell lines, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, metabolism, and proliferation.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2] The class I PI3Ks are subdivided into four isoforms: p110α, p110β, p110γ, and p110δ.[3] While p110α is frequently activated by mutations in various cancers, p110β has emerged as a key therapeutic target in tumors that have lost the function of the PTEN tumor suppressor.[3][4] PTEN is a phosphatase that counteracts PI3K activity; its loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and constitutive activation of the downstream kinase Akt.[4]

This compound and its analog TGX-221 are potent and selective inhibitors of the p110β isoform of PI3K.[5] Their targeted action makes them valuable tools for investigating the specific role of PI3Kβ in cancer biology and as potential therapeutic agents. This guide will explore the molecular mechanisms of this compound in inhibiting cell proliferation and provide practical information for researchers in the field.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of PI3Kβ. This inhibition prevents the phosphorylation of PIP2 to PIP3, a crucial step in the activation of the PI3K/Akt signaling cascade. The subsequent decrease in PIP3 levels leads to reduced activation of the serine/threonine kinase Akt. As a downstream effector of PI3K, Akt regulates a multitude of cellular processes that promote cell survival and proliferation.[3] The inhibition of Akt by this compound ultimately leads to the induction of apoptosis and a halt in cell cycle progression.[3][6] The dependence of PTEN-deficient tumors on the p110β isoform for survival makes them particularly susceptible to inhibitors like this compound.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Divergent Roles of PI3K Isoforms in PTEN-Deficient Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

TGX-155: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis, supported by experimental data and detailed protocols. While specific quantitative data and detailed experimental procedures for this compound are limited in publicly available literature, this guide leverages findings from the closely related and well-studied PI3Kβ inhibitor, TGX-221, to provide a comprehensive understanding of the apoptotic pathways modulated by this class of inhibitors.

Introduction: this compound and the PI3Kβ Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. The Class I PI3Ks are heterodimers composed of a regulatory subunit and a catalytic subunit. The p110β isoform, encoded by the PIK3CB gene, is of particular interest in oncology.

This compound is a small molecule inhibitor that demonstrates high selectivity for the p110β catalytic subunit. By inhibiting PI3Kβ, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The PI3K/Akt pathway is a master regulator of cell survival and apoptosis. Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and prevents the activation of caspases. Furthermore, Akt can promote the expression of anti-apoptotic proteins. Consequently, inhibition of PI3Kβ by this compound is hypothesized to disinhibit these pro-apoptotic signals, leading to programmed cell death in cancer cells.

Mechanism of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the inhibition of the PI3Kβ/Akt signaling cascade. This leads to a series of downstream events that converge on the activation of the intrinsic apoptotic pathway.

Inhibition of Akt and Downstream Effectors

By blocking the production of PIP3, this compound prevents the phosphorylation and activation of Akt. This has several key consequences for apoptotic signaling:

-

Activation of Pro-Apoptotic Bcl-2 Family Members: In its active state, Akt phosphorylates and inactivates the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Inhibition of Akt by this compound leads to the dephosphorylation of Bad, allowing it to heterodimerize with and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases pro-apoptotic proteins like Bax and Bak, which can then oligomerize on the mitochondrial outer membrane.

-

Modulation of other Apoptotic Regulators: Akt also influences the expression and activity of other proteins involved in apoptosis. Inhibition of this pathway can lead to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.

Mitochondrial Outer Membrane Permeabilization (MOMP)

The activation and oligomerization of Bax and Bak on the mitochondrial outer membrane lead to the formation of pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including:

-

Cytochrome c: Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.

-

Smac/DIABLO: This protein inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.

Caspase Activation Cascade

The apoptosome recruits and activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

TGX-155: A Deep Dive into its Role in Platelet Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110β isoform (PI3Kβ). This isoform plays a critical role in the signaling cascades that lead to platelet activation, aggregation, and subsequent thrombus formation. As such, this compound and its closely related analog, TGX-221, have emerged as valuable pharmacological tools for investigating the intricate mechanisms of platelet function and as potential therapeutic agents for the prevention and treatment of thrombotic diseases. This technical guide provides a comprehensive overview of the core mechanisms of this compound in platelet activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

Platelet activation is a complex process initiated by a variety of agonists that bind to specific receptors on the platelet surface. This binding triggers intracellular signaling cascades that ultimately lead to platelet shape change, granule secretion, and aggregation. PI3Kβ is a key downstream effector for several important platelet receptors, including the G protein-coupled P2Y12 receptor for adenosine diphosphate (ADP) and the immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, glycoprotein VI (GPVI) for collagen, and C-type lectin-like receptor 2 (CLEC-2) for podoplanin.

Upon receptor activation, PI3Kβ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of the PI3Kβ/Akt pathway is crucial for amplifying and sustaining platelet activation signals, leading to the full activation of integrin αIIbβ3, which is the final common pathway for platelet aggregation.

This compound exerts its antiplatelet effects by competitively inhibiting the ATP-binding site of the p110β catalytic subunit of PI3K. This blockade prevents the generation of PIP3 and subsequently inhibits the activation of Akt and other downstream effectors. The result is a significant attenuation of platelet responses to a range of agonists, thereby reducing platelet aggregation and thrombus formation.

Quantitative Data on this compound/TGX-221 Efficacy

The following tables summarize the quantitative effects of this compound and its analog TGX-221 on various aspects of platelet function and thrombosis. Due to the extensive use of TGX-221 in published research, data for this compound is included and is considered representative of the activity of selective PI3Kβ inhibition.

Table 1: In Vitro Inhibitory Activity of TGX-221 against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. p110β |

| p110β | 5 | - |

| p110δ | 211 | ~42-fold |

| p110α | >10,000 | >2000-fold |

| p110γ | >10,000 | >2000-fold |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is compiled from various in vitro kinase assays.

Table 2: Effect of TGX-221 on Agonist-Induced Platelet Aggregation

| Agonist (Concentration) | TGX-221 Concentration | Inhibition of Aggregation (%) | Platelet Source |

| ADP (10 µM) | 1.9 µM (IC50) | 50 | Washed Human Platelets |

| Collagen (2.5 µg/mL) | 30 µM | Not significantly inhibited | Washed Human Platelets |

| Convulxin (GPVI agonist) | 500 nM | Significant inhibition | Washed Human Platelets |

| Rhodocytin (CLEC-2 agonist) | Not specified | Inhibition observed | Human Platelets |

Note: The inhibitory effect of TGX-221 is more pronounced on signaling pathways highly dependent on PI3Kβ, such as those downstream of the P2Y12 receptor and GPVI.

Table 3: Effect of TGX-221 on Platelet Granule Secretion (P-selectin Expression)

| Agonist (Concentration) | TGX-221 Concentration (µM) | Inhibition of P-selectin Expression | Method |

| CRP-XL (GPVI agonist, 10 µg/mL) | 1, 3, 10 | Eliminated P-selectin exposure | Flow Cytometry |

| Thrombin (1 U/mL) | 1, 3 | Unaffected | Flow Cytometry |

| Thrombin (1 U/mL) | 10 | Partial inhibition | Flow Cytometry |

Table 4: In Vivo Efficacy of TGX-221 in a Murine Thrombosis Model

| Treatment Group (Dose) | Improvement in Integrated Blood Flow over 30 min (%) | Increase in Tail Bleeding Time (seconds) |

| Vehicle | - | - |

| TGX-221 (1 + 1 mg/kg i.v.) | 49 | 1305 (median) |

| TGX-221 (3 + 3 mg/kg i.v.) | 88 | 1560 (median) |

Data from a ferric chloride-induced arterial thrombosis model in mice.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways in platelet activation and the point of intervention by this compound.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in response to various agonists using light transmission aggregometry (LTA), a gold-standard method for assessing platelet function.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.

-

Carefully transfer the supernatant (PRP) to a new polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

b. Aggregation Measurement:

-

Pre-warm PRP aliquots to 37°C for 5 minutes.

-

Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.

-

Place a stir bar in the cuvette containing the PRP and place it in the aggregometer.

-

Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring (e.g., 900-1200 rpm).

-

Initiate platelet aggregation by adding a specific agonist. Common agonists and their typical final concentrations include:

-

ADP: 5-20 µM

-

Collagen: 1-5 µg/mL

-

Thrombin: 0.1-1 U/mL

-

Collagen-related peptide (CRP-XL): 0.5-5 µg/mL

-

Rhodocytin: 10-100 nM

-

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is determined as the peak percentage change in light transmission.

Flow Cytometry for P-selectin Expression

This protocol details the measurement of P-selectin (CD62P) on the platelet surface, a marker of α-granule secretion and platelet activation.

a. Sample Preparation:

-

Collect whole blood into sodium citrate tubes.

-

In a polypropylene tube, add a specific volume of whole blood.

-

Add this compound at various concentrations or a vehicle control and incubate for a predetermined time at 37°C.

-

Add a platelet agonist (e.g., CRP-XL at 10 µg/mL or thrombin at 1 U/mL) to stimulate the platelets.

-

Incubate for a specified time (e.g., 10-15 minutes) at room temperature.

b. Staining and Analysis:

-

Add a fluorescently conjugated anti-CD62P antibody (e.g., PE-conjugated) and an antibody to a platelet-specific marker like CD41a (e.g., FITC-conjugated) to identify the platelet population.

-

Incubate in the dark at room temperature for 20 minutes.

-

Fix the samples by adding a formaldehyde-based fixative solution.

-

Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and CD41a positivity.

-

Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) for each sample.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol describes a widely used in vivo model to assess the antithrombotic efficacy of compounds in mice.[2][3][4][5][6]

a. Animal Preparation:

-

Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Surgically expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

b. Administration of this compound:

-

Administer this compound or vehicle intravenously (i.v.) via the tail vein at the desired doses.

c. Induction of Thrombosis:

-

Apply a small piece of filter paper (e.g., 1 x 2 mm) saturated with a specific concentration of ferric chloride (FeCl₃) solution (e.g., 3.5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[4]

-

Remove the filter paper and rinse the area with saline.

d. Monitoring and Data Analysis:

-

Continuously monitor the carotid artery blood flow using the Doppler probe for a set duration (e.g., 30-60 minutes).

-

The primary endpoint is the time to vessel occlusion, defined as the time from FeCl₃ application to the cessation of blood flow for a specified period (e.g., 30 seconds).[4]

-

Secondary endpoints can include the integrated blood flow over the monitoring period.

Conclusion

This compound is a powerful tool for dissecting the role of PI3Kβ in platelet activation. Its selective inhibition of this key signaling enzyme translates to a significant reduction in platelet aggregation and thrombus formation, particularly in pathways mediated by GPVI and P2Y12 receptors. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PI3Kβ in thrombotic disorders. The continued investigation into the precise mechanisms of action of compounds like this compound will undoubtedly pave the way for the development of novel and safer antiplatelet therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cordynamics.com [cordynamics.com]

- 5. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

TGX-155 for Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β isoform, a key component of the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information presented is intended to guide researchers and drug development professionals in the investigation and potential application of this compound in oncology.

Core Concepts: Mechanism of Action and Rationale for Use in Cancer Research

This compound exerts its anti-cancer potential by selectively targeting the p110β catalytic subunit of PI3K. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (encoding the p110α subunit) or loss of the tumor suppressor PTEN. While p110α inhibitors have been a major focus of drug development, p110β has emerged as a critical target, particularly in PTEN-deficient tumors. This compound's high selectivity for PI3Kβ offers the potential for a more targeted therapeutic approach with a potentially improved safety profile compared to pan-PI3K inhibitors.

Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the regulation of various cellular functions that promote tumorigenesis.

Quantitative Data

Biochemical Activity

The inhibitory activity of this compound and the closely related compound TGX-221 against Class I PI3K isoforms is summarized below. The data highlights the selectivity for the p110β isoform.

| Compound | PI3Kα (p110α) IC₅₀ (nM) | PI3Kβ (p110β) IC₅₀ (nM) | PI3Kγ (p110γ) IC₅₀ (nM) | PI3Kδ (p110δ) IC₅₀ (nM) |

| This compound | >10000[1] | Data Not Available | Data Not Available | Data Not Available |

| TGX-221 * | 5000 | 7 | 3500 | 100 |

*Note: Data for TGX-221, a closely related PI3Kβ inhibitor, is provided for context.

Cellular Activity

The potency of this compound has been evaluated in cell-based assays.

| Cell Line | Cancer Type | Assay Type | IC₅₀ (nM) | Reference |

| PC-3 | Prostate Cancer | Akt Phosphorylation (Ser473) | 72 | [1] |

In Vivo Efficacy

| Cancer Model | Treatment | Dosing Regimen | Outcome |

| Prostate Cancer Xenograft (LAPC-4, LNCaP, C4-2, 22RV1) | Nanomicellar TGX-221 | Not Specified | Complete tumor growth blockage |

Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for this compound in preclinical models is not currently available in the public literature.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of PI3K inhibitors like this compound.

Biochemical Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against PI3K isoforms.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare 1x Kinase Reaction Buffer containing DTT.

-

Prepare a working solution of ATP at the desired concentration (e.g., at Km for the specific PI3K isoform).

-

Prepare a working solution of the lipid substrate PIP2.

-

Perform serial dilutions of this compound in DMSO.

-

-

Kinase Reaction:

-

Add this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PI3K enzyme and PIP2 substrate mixture to the wells.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a stop solution containing EDTA.

-

Add the HTRF detection reagents (e.g., a biotinylated PIP3 tracer and a europium-labeled antibody that recognizes the product).

-

Incubate at room temperature to allow for the detection complex to form.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665nm/620nm) and normalize the data to controls.

-

Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., PC-3).

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a desired period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance and normalize the data to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blot Analysis of PI3K Pathway Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Workflow Diagram:

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of this compound for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total Akt) or a loading control (e.g., β-actin).

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Methodology:

-

Cell Implantation:

-

Harvest cancer cells (e.g., PC-3) and resuspend them in an appropriate medium, potentially mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the formulation of this compound for in vivo administration (e.g., in a vehicle such as PEG300, NMP).

-

Administer this compound to the treatment group according to the planned dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

-

Conclusion

This compound is a selective PI3Kβ inhibitor with demonstrated cellular activity, particularly in PTEN-deficient cancer cell lines. The available preclinical data, supported by findings for the closely related compound TGX-221, suggest its potential as a therapeutic agent in oncology. The experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanism of action of this compound in various cancer models. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and potential for clinical development.

References

TGX-155 in Thrombosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TGX-155, a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), has emerged as a promising candidate in the development of novel antithrombotic therapies. Pathological thrombus formation is a critical factor in a multitude of cardiovascular diseases. Current antithrombotic treatments, while effective, are often associated with significant bleeding risks due to their impact on normal hemostasis. A key therapeutic goal is to selectively target pathways crucial for pathological thrombus formation without compromising hemostasis. This compound shows potential in this area by targeting PI3Kβ, an enzyme that plays a significant role in platelet activation and thrombus stabilization, particularly under conditions of high shear stress characteristic of arterial thrombosis. This document provides a comprehensive overview of the preclinical data on this compound in various thrombosis models, details the experimental protocols used for its evaluation, and illustrates the key signaling pathways involved.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of the p110β catalytic subunit of Class IA phosphoinositide 3-kinases (PI3Ks). The PI3K family of enzymes is crucial in regulating a wide array of cellular functions, including cell growth, proliferation, differentiation, motility, and survival. In platelets, the PI3Kβ isoform is highly expressed and plays a pivotal role in intracellular signaling downstream of various platelet surface receptors, including G protein-coupled receptors (GPCRs) for agonists like ADP and thrombin, and the glycoprotein VI (GPVI) receptor for collagen.

Activation of PI3Kβ leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase Akt (also known as protein kinase B). The PI3Kβ/Akt signaling cascade is integral to the processes of platelet adhesion, activation, and aggregation, which are fundamental to thrombus formation. By selectively inhibiting PI3Kβ, this compound can disrupt these signaling pathways, thereby reducing platelet-driven thrombus formation.

Quantitative Data on this compound Efficacy

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models of thrombosis. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Platelet Aggregation

| Agonist | Species | Assay | This compound Concentration | Endpoint | Result |

| Convulxin (GPVI agonist) | Human | Platelet Aggregation | 500 nM | Inhibition of Aggregation | Significant inhibition |

| Convulxin (GPVI agonist) | Human | Dense Granule Secretion | 500 nM | Inhibition of ATP Release | Significant inhibition |

Table 2: In Vivo Efficacy of this compound in Thrombosis Models

| Model | Species | This compound Dose | Endpoint | Result |

| Carotid Artery Injury (Folts Model) | Rabbit | 1.5 mg/kg (i.v.) | Cyclic Flow Reductions (CFRs) | Significant improvement (time and dose-dependent)[2] |

| Carotid Artery Injury (Folts Model) | Rabbit | 2.5 mg/kg (i.v.) | Cyclic Flow Reductions (CFRs) | Significant improvement (time and dose-dependent)[2] |

Note: Specific quantitative data on the percentage improvement of CFRs, or effects on thrombus weight and occlusion time in other models, are not detailed in the currently available literature.

Table 3: Effect of this compound on Bleeding Time

| Species | This compound Dose | Endpoint | Result |

| N/A | N/A | Bleeding Time | Data not available in the public domain |

Note: While PI3Kβ inhibition is hypothesized to have a minimal effect on normal hemostasis, specific dose-response data for this compound on bleeding time is not currently available in the public literature.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to study arterial thrombosis and evaluate the efficacy of antithrombotic agents.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical microscope

-

Micro-surgical instruments (forceps, scissors)

-

Doppler flow probe

-

FeCl₃ solution (e.g., 10% in distilled water)

-

Filter paper (1x2 mm strips)

-

Saline solution

Procedure:

-

Anesthetize the mouse via intraperitoneal injection and confirm the depth of anesthesia.

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision to expose the trachea and surrounding muscles.

-

Gently dissect the soft tissues to isolate the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

-

The primary endpoint is the time to vessel occlusion. Thrombus weight can also be measured post-euthanasia.

Folts Model of Cyclic Flow Reductions in Rabbit Carotid Artery

This model simulates the dynamic process of thrombus formation and embolization at a site of arterial stenosis and endothelial injury.

Materials:

-

New Zealand White rabbits

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical microscope

-

Micro-surgical instruments

-

Electromagnetic flow probe

-

Vessel occluder or silk suture

-

Forceps

Procedure:

-

Anesthetize the rabbit and maintain anesthesia throughout the procedure.

-

Isolate a segment of the carotid artery.

-

Place an electromagnetic flow probe around the artery to measure blood flow.

-

Induce a critical stenosis by placing a vessel occluder or tying a silk suture around the artery, typically reducing blood flow by about 50%.

-

Induce endothelial injury at the site of stenosis by gently pinching the artery with forceps.

-

Observe the blood flow pattern for the development of cyclic flow reductions (CFRs), which represent the formation and subsequent embolization of platelet-rich thrombi.

-

After a baseline period of stable CFRs, administer the test compound (e.g., this compound) and monitor the changes in the frequency and severity of the CFRs.

Signaling Pathways and Visualizations

PI3Kβ/Akt Signaling Pathway in Platelets

The following diagram illustrates the central role of PI3Kβ in platelet activation downstream of key receptors.

Caption: PI3Kβ signaling cascade in platelet activation.

Experimental Workflow for In Vivo Thrombosis Model

The following diagram outlines the typical workflow for evaluating an antithrombotic agent in an in vivo thrombosis model.

Caption: Workflow for in vivo thrombosis model.

Discussion and Future Directions

The available preclinical data suggests that this compound, through its selective inhibition of PI3Kβ, effectively reduces arterial thrombus formation in animal models. The mechanism of action, targeting a key signaling node in platelet activation, provides a strong rationale for its potential as an antithrombotic agent. The observation that PI3Kβ is particularly important for thrombus stability under high shear stress further supports its development for the prevention and treatment of arterial thrombosis, such as in myocardial infarction and ischemic stroke.

However, a comprehensive evaluation of this compound requires further investigation. Key areas for future research include:

-

Quantitative Dose-Response Studies: Detailed in vitro studies are needed to determine the IC50 of this compound against platelet aggregation induced by a range of agonists (ADP, collagen, thrombin) in both human and relevant animal species.

-

In Vivo Efficacy in Diverse Models: The antithrombotic effects of this compound should be quantified in various thrombosis models, including venous thrombosis models, to fully characterize its therapeutic potential.

-

Bleeding Risk Assessment: Rigorous dose-ranging studies are essential to determine the therapeutic window of this compound and to confirm the hypothesis that selective PI3Kβ inhibition is associated with a lower bleeding risk compared to current standard-of-care antithrombotic agents.

-

Combination Therapy: Investigating the potential synergistic effects of this compound with other antiplatelet or anticoagulant drugs could lead to more effective and safer antithrombotic regimens.

References

Methodological & Application

TGX-155 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-155, also known as AZ12649385, is a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention. As a selective PI3Kβ inhibitor, this compound offers a valuable tool for investigating the specific roles of this isoform in cancer biology and for the development of targeted therapies. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, apoptosis, and the PI3Kβ signaling pathway.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| PC-3 | Prostate Cancer | 72 | PTEN-deficient. Inhibition of PI3Kβ-mediated Akt phosphorylation at Ser473 was observed.[1][2] |

Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Cell Viability Assay

This protocol describes how to determine the effect of this compound on the viability of cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (AZ12649385)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-